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Compound of Interest

Compound Name: Propyl butyrate

Cat. No.: B092370

Spectroscopic Data for Propyl Butyrate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
butyrate (also known as propyl butanoate), a common ester with applications in the flavor and
fragrance industries, and as a solvent. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra.

Data Presentation

The spectroscopic data for propyl butyrate is summarized in the tables below for easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The 'H NMR spectrum of propyl butyrate provides information about the number of different
types of protons and their neighboring environments.
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Assignment Chemical Shift oo ) Coupling
Multiplicity Integration

(Structure) (®) ppm Constant (J) Hz
a (CHsz-CH2-CHz2- )

0.95 Triplet () 3H ~7.4
COO0-)
b (-CHz-CHz2-

1.66 Sextet 2H ~7.4
COO0-)
¢ (-CH2-COO0-) 2.22 Triplet (1) 2H ~7.4
d (-O-CH2-CHz2- )

4.02 Triplet (t) 2H ~6.7
CHs)
e (-O-CH2-CHz2-

1.66 Sextet 2H ~7.0
CHs)
f (-O-CH2-CH2- )

0.93 Triplet (%) 3H ~7.4
CHs)

Note: The signals for protons 'b' and 'e' are often overlapped in lower resolution spectra.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum indicates the number of different carbon environments in the molecule.

Assignment (Structure) Chemical Shift (&) ppm

CH3-CH2-CH2-COO- 13.7

-CH2-CH2-COO- 18.4

-CH2-COO- 36.1

-O-CH2-CH2-CHs 66.0

-O-CH2-CH2-CHs 22.0

-O-CH2-CH2-CHs 10.4

C=0 173.8
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Infrared (IR) Spectroscopy

The IR spectrum of propyl butyrate highlights the presence of key functional groups.

Wavenumber (cm~?)

Vibrational Mode

Functional Group

2965-2875 C-H stretch Alkane
1740 C=0 stretch Ester
1178 C-O stretch Ester

Mass Spectrometry (MS)

The mass spectrum of propyl butyrate shows the molecular ion peak and various fragment

ions, providing information about the molecule's structure and fragmentation pattern.[1]

m/z (mass-to-charge ratio)

Relative Intensity (%)

Proposed Fragment lon

130 Low [C7H1402]* (Molecular lon)
89 Moderate [CH3CH2CH2C(OH)=0]*

CH3CH2CH2CO]* (Butyryl
71 High [ _ I" (Butyry

cation)

[CH2=C(OH)OCHs]* (from
60 Moderate

McLafferty Rearrangement)
43 Very High (Base Peak) [CH3CH2CH2]* (Propyl cation)
41 Moderate [CH2=CH-CH:]* (Allyl cation)
27 Moderate [CH2=CH]~* (Vinyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (*H and *3C)
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Sample Preparation:

o Approximately 10-20 mg of propyl butyrate is dissolved in 0.6-0.7 mL of deuterated
chloroform (CDCIs) in a clean, dry NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e The tube is capped and gently agitated to ensure a homogeneous solution.
IH NMR Acquisition:
o A standard one-pulse sequence is used on a 300 MHz or higher field NMR spectrometer.

» Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are
acquired to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

e A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for
each carbon.

o A wider spectral width of about 220 ppm is used.

¢ Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of
scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition:

o Adrop of neat propyl butyrate liquid is placed directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

 Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or
KBr).
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e The spectrum is typically recorded over the range of 4000-400 cm~1.

e Abackground spectrum of the clean ATR crystal or salt plates is recorded first and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Adilute solution of propyl butyrate in a volatile solvent (e.g., methanol or dichloromethane)
is introduced into the mass spectrometer, often via direct injection or through a gas
chromatography (GC) column for separation from any impurities.

» Electron lonization (EI) is the most common method, where the sample is bombarded with a
high-energy electron beam (typically 70 eV). This causes the molecule to ionize and
fragment.

Mass Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization
Mass Spectrometry Fragmentation of Propyl Butyrate

The following diagram illustrates the primary fragmentation pathways of propyl butyrate upon
electron ionization.
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Caption: Primary fragmentation pathways of propyl butyrate in mass spectrometry.

Relationship Between Spectroscopic Techniques and
Structural Information

This diagram illustrates how the different spectroscopic techniques provide complementary
information to elucidate the structure of propyl butyrate.
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Caption: Interrelationship of spectroscopic data for the structural elucidation of propyl
butyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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